2'-TBDMS-Bz-rA

RNA Synthesis Solid-Phase Oligonucleotide Synthesis Coupling Efficiency

RNA synthesis workflows often suffer from low coupling efficiency and incomplete deprotection when inadequately protected adenosine monomers are used. 2'-TBDMS-Bz-rA (CAS 69504-07-0) addresses this with its optimized dual TBDMS/Bz protection strategy, purpose-built for standard phosphoramidite-based RNA assembly. • Enables ≥97% per-cycle coupling efficiency for oligonucleotides up to 60 nucleotides in length. • Fully compatible with standard AMA deprotection and ETT/BTT activation protocols, eliminating workflow re-validation. • Rigorous QC with defined impurity limits ensures consistent lot-to-lot performance for reproducible large-scale synthesis.

Molecular Formula C23H31N5O5Si
Molecular Weight 485.6 g/mol
CAS No. 69504-07-0
Cat. No. B150667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-TBDMS-Bz-rA
CAS69504-07-0
Molecular FormulaC23H31N5O5Si
Molecular Weight485.6 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O
InChIInChI=1S/C23H31N5O5Si/c1-23(2,3)34(4,5)33-18-17(30)15(11-29)32-22(18)28-13-26-16-19(24-12-25-20(16)28)27-21(31)14-9-7-6-8-10-14/h6-10,12-13,15,17-18,22,29-30H,11H2,1-5H3,(H,24,25,27,31)/t15-,17-,18-,22-/m1/s1
InChIKeyXZQPQOSSEMTXOW-UVLLPENVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-TBDMS-Bz-rA: RNA Synthesis Building Block


2'-TBDMS-Bz-rA (N6-Benzoyl-2'-O-tert-butyldimethylsilyladenosine) is a protected ribonucleoside building block essential for the solid-phase synthesis of RNA oligonucleotides . It features a 2'-O-tert-butyldimethylsilyl (TBDMS) group to protect the ribose 2'-hydroxyl and an N6-benzoyl (Bz) group to protect the exocyclic amine of the adenine base . This dual-protection strategy prevents unwanted side reactions during automated phosphoramidite-based RNA assembly, ensuring correct sequence incorporation and high-fidelity oligoribonucleotide production [1]. The compound serves as the immediate precursor to the widely used Bz-rA phosphoramidite (CAS 104992-55-4) following 5'-DMT protection and 3'-phosphitylation [2].

Role Protected ribonucleoside building block for solid-phase RNA synthesis
Protection 2'-TBDMS (ribose) + N6-Bz (adenine) for high-fidelity assembly
Precursor Direct precursor to Bz-rA phosphoramidite (CAS 104992-55-4)

Generic 2'-TBDMS-rA Substitution Limitations


Substituting 2'-TBDMS-Bz-rA with a generic '2'-TBDMS-rA' or an alternative protected adenosine building block is not trivial and often leads to significant losses in synthetic yield and final product purity [1]. The presence of the bulky TBDMS group at the 2'-position introduces steric hindrance that inherently reduces the coupling efficiency of RNA monomers compared to their DNA counterparts [2]. Furthermore, the choice of nucleobase protecting group (e.g., benzoyl vs. acetyl vs. dimethylformamidine) directly impacts the rate and completeness of the final deprotection step, as well as the monomer's stability during synthesis . The specific combination of protecting groups in 2'-TBDMS-Bz-rA is optimized for compatibility with standard deprotection protocols (e.g., AMA) and activation reagents (e.g., ETT, BTT), and deviations from this established system can result in incomplete deprotection, nucleobase modification, or phosphodiester backbone cleavage, ultimately compromising the integrity and biological activity of the synthesized RNA [3].

Protecting group mismatch
Alternative N-acyl groups (e.g., acetyl vs. benzoyl) can alter deprotection kinetics and may lead to incomplete base deprotection or modification.
Coupling efficiency loss
Generic '2'-TBDMS-rA' without synthesis testing may yield lower coupling rates, reducing full-length product yield for longer oligos.
Protocol incompatibility
Deviation from optimized TBDMS/Bz chemistry can cause phosphodiester backbone cleavage during final deprotection (AMA).

2'-TBDMS-Bz-rA Comparative Evidence


Coupling Efficiency Benchmark

RNA monomers utilizing the 2'-TBDMS protecting group, such as 2'-TBDMS-Bz-rA and its corresponding phosphoramidite, are synthesis-tested to guarantee a minimum coupling efficiency of 97% [1]. This benchmark is critical because the bulky TBDMS group inherently reduces coupling efficiency compared to DNA monomers due to steric hindrance [2]. A 97% minimum coupling efficiency ensures that, for a typical 20-mer RNA oligonucleotide, the overall stepwise yield remains above 54%, which is essential for obtaining sufficient quantities of full-length product [3].

Coupling Benchmark
Class-level inference
≥97% per cycle
Supports yield projection for TBDMS-based RNA synthesis
Industry standard for TBDMS monomers; vs. >99% DNA
RNA Synthesis Solid-Phase Oligonucleotide Synthesis Coupling Efficiency

Analytical Purity Specification

The phosphoramidite derivative of 2'-TBDMS-Bz-rA (DMT-2'O-TBDMS-rA(bz) phosphoramidite) is supplied with a purity specification of ≥99% as determined by both 31P-NMR and reversed-phase HPLC . This level of purity, with defined limits for P(III) impurities (≤0.5% at 100-169 ppm), water content (≤0.3 wt.%), and single impurities (≤0.5%), is essential for minimizing side reactions and maximizing the yield of full-length RNA oligonucleotides . Lower purity monomers can introduce reactive impurities that lead to premature chain termination, branching, or incomplete deprotection, significantly reducing the yield and quality of the final product.

Purity Specification
Specification review
≥99% (³¹P-NMR, HPLC)
High-fidelity oligo assembly with minimized side reactions
P(III) ≤0.5%, water ≤0.3%, single impurity ≤0.5%
Nucleoside Phosphoramidite Analytical Purity Quality Control

Enhanced Nuclease Resistance

The 2'-TBDMS modification, as present in 2'-TBDMS-Bz-rA, has been shown to significantly enhance the resistance of RNA molecules to nucleolytic degradation compared to unmodified RNA . This is a class-level property of 2'-O-silyl protected oligonucleotides, which are more stable against ribonucleases than their unmodified counterparts [1]. While specific quantitative data (e.g., half-life extension in serum) for 2'-TBDMS-Bz-rA itself is not available, the general principle that 2'-O-modifications, particularly bulky silyl groups, confer increased nuclease resistance is well-established in the field [2].

Nuclease Resistance
Class-level inference
2'-TBDMS modification class
Supports nuclease stability context for RNA research tools
No compound-specific quantitative data; qualitative observation
RNA Stability Nuclease Resistance Therapeutic Oligonucleotides

Standard Activator Compatibility

2'-TBDMS-protected RNA phosphoramidites, including the derivative of 2'-TBDMS-Bz-rA, are designed to provide excellent coupling results when used with standard activators such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT) . This compatibility avoids the need for more expensive or less common activators, reducing per-synthesis costs and simplifying protocol optimization. The use of ETT or BTT with TBDMS monomers typically requires a 3-6 minute coupling time, which is a well-established parameter for automated RNA synthesis [1].

Activator Compatibility
Class-level inference
ETT / BTT standard
Established synthesis protocol, reduces re-optimization
6 min coupling time with 0.25M activator
Activator Chemistry ETT BTT RNA Synthesis Optimization

2'-TBDMS-Bz-rA Application Scenarios


Short- to Medium-Length RNA Synthesis

For routine synthesis of RNA oligonucleotides up to approximately 60 nucleotides in length, the TBDMS protecting group strategy, starting from 2'-TBDMS-Bz-rA, provides a reliable and cost-effective approach. The ≥97% per-cycle coupling efficiency ensures acceptable overall yields, and the compatibility with standard activators (ETT/BTT) and deprotection protocols (AMA) simplifies the workflow. This scenario is ideal for producing siRNA guide strands, antisense oligonucleotides, and PCR primers [1].

Nuclease-Resistant RNA for In Vitro/In Vivo Use

The 2'-TBDMS group, retained in the final oligonucleotide after synthesis (if not deprotected), can confer increased resistance to ribonuclease degradation. This makes 2'-TBDMS-Bz-rA a valuable starting material for synthesizing RNA molecules intended for use in cellular assays or in vivo models, where stability against nucleases is a critical parameter for successful experimentation. This includes applications in RNA interference (RNAi), CRISPR guide RNA (gRNA) production, and antisense therapeutics .

Consistent Large-Scale RNA Production

The high purity specifications (≥99% by 31P-NMR and HPLC) and rigorous QC of 2'-TBDMS-Bz-rA phosphoramidite batches ensure consistent performance across multiple syntheses. This is crucial for large-scale or commercial RNA production, where even small variations in monomer quality can lead to significant yield losses and increased purification costs. The defined impurity limits (e.g., ≤0.5% P(III) impurities) provide a clear metric for quality assurance and batch release, supporting reproducible manufacturing processes .

Application
Selection Property
Validation Focus
Short- to medium-length RNA synthesis
Synthesis-tested coupling efficiency benchmark
Full-length product yield assessment
Nuclease-resistant RNA for research models
2'-TBDMS modification class stability
Ribonuclease degradation assay context
Large-scale oligonucleotide production
High-purity monomer with controlled impurities
Batch-to-batch consistency monitoring

Technical Documentation Hub

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38 linked technical documents
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